4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide
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Overview
Description
4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, an ethoxyacetamido group, and a pyridinyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyacetamido Intermediate: The ethoxyacetamido group can be introduced by reacting ethyl acetate with an appropriate amine under acidic or basic conditions.
Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Coupling with Pyridinyl Group: The pyridinyl group can be coupled to the benzamide core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Assembly: The final compound is assembled by coupling the intermediates under controlled conditions, often using peptide coupling agents like diethylphosphorocyanidate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethoxyacetamido group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridinyl group can be involved in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are used in cross-coupling reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and antiviral activity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis, thereby exhibiting its antiviral and anti-tubercular effects .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound used in cancer treatment, known for its antifolate activity.
Methotrexate: Another antifolate drug used in cancer and autoimmune diseases.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for further modifications and optimization in drug development.
Properties
CAS No. |
920495-69-8 |
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Molecular Formula |
C18H22N4O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[1-amino-2-[(2-ethoxyacetyl)amino]ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-12-17(23)21-11-16(19)13-3-5-14(6-4-13)18(24)22-15-7-9-20-10-8-15/h3-10,16H,2,11-12,19H2,1H3,(H,21,23)(H,20,22,24) |
InChI Key |
LBRQHDGIBJHBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
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